5-Oxo-L-norleucine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Oxo-L-Norleucine can be synthesized through various methods. One common approach involves the biosynthesis from lysine by three enzymes in bacteria . The compound can also be prepared through chemical synthesis involving the diazotization of L-norleucine .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces bacteria . The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-L-Norleucine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it into different amino acid analogs.
Substitution: It can undergo substitution reactions, particularly at the diazo group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced amino acid analogs.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-Oxo-L-Norleucine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a tool to study enzyme mechanisms.
Biology: The compound is used to investigate metabolic pathways involving glutamine.
Medicine: It has shown potential as an anticancer agent by inhibiting glutamine-dependent tumor growth.
Industry: It is used in the production of pharmaceuticals and as a biochemical research tool.
Mechanism of Action
5-Oxo-L-Norleucine exerts its effects by acting as a glutamine antagonist. It inhibits various glutamine-utilizing enzymes by covalently binding to their active sites . This inhibition disrupts metabolic pathways that rely on glutamine, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
L-Glutamine: Structurally similar but functions as a natural amino acid.
6-Diazo-5-oxo-L-norleucine: Another name for 5-Oxo-L-Norleucine, highlighting its diazo group.
Azaserine: Another glutamine antagonist with similar inhibitory effects on glutamine-utilizing enzymes.
Uniqueness: this compound is unique due to its diazo group, which allows it to covalently bind to enzyme active sites, making it a potent inhibitor of glutamine-dependent processes . This property distinguishes it from other similar compounds and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S)-2-amino-5-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(8)2-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
KSIJECNNZVKMJG-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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